XlogP Lipophilicity Differentiation: Cyclobutyl Regioisomerism Drives 0.6 Unit Decrease for Optimal PK Window
The target compound's predicted XlogP of 1.6 is 0.6 units lower than its regioisomer, 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092800-20-7), which has a XlogP of 2.2 [1]. This difference stems from the exact placement of the cyclobutyl group; direct ring attachment at position 6 versus a methylene-linked group at position 1 sharply alters the partition coefficient. In kinase drug discovery, achieving an XlogP below 3 is a critical parameter for reducing off-target promiscuity and improving oral absorption, making the lower value of the target compound a significant advantage for hit-to-lead progression [2].
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092800-20-7): XlogP = 2.2 |
| Quantified Difference | 0.6 unit decrease |
| Conditions | Predicted value, calculation source: Chem960 |
Why This Matters
A lower XlogP is a primary filter in early drug discovery for reducing attrition due to poor ADMET properties, directly influencing compound progression decisions.
- [1] Chem960. (n.d.). 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-83-7) - Calculated Properties. Retrieved from https://m.chem960.com/cas/2092712837/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
